molecular formula C6H6N4O4 B12359562 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone

Cat. No.: B12359562
M. Wt: 198.14 g/mol
InChI Key: QTDIBWBXHFNEOT-UHFFFAOYSA-N
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Description

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the pyrimido[5,4-d]pyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. Its unique structure makes it a valuable subject of study in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone can be achieved through several methods. One common approach involves the reaction of pyrimidine with ethyl acetoacetate in the presence of sodium methoxide (NaOMe). Another method includes the reaction under acidic conditions with carbon dioxide atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves the controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted derivatives. This process requires precise reaction conditions, including low temperatures and careful addition of nucleophiles .

Chemical Reactions Analysis

Types of Reactions

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various tetrasubstituted pyrimido[5,4-d]pyrimidines, which have been structurally characterized and analyzed .

Scientific Research Applications

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone involves its interaction with molecular targets such as CDKs. The pathways involved include the regulation of cyclin-CDK complexes, which are essential for cell division .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone

InChI

InChI=1S/C6H6N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h1-2H,(H2,7,10,12,13)(H2,8,9,11,14)

InChI Key

QTDIBWBXHFNEOT-UHFFFAOYSA-N

Canonical SMILES

C12C(C(=O)NC(=O)N1)NC(=O)NC2=O

Origin of Product

United States

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